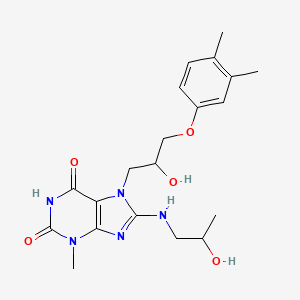
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O5 and its molecular weight is 417.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The chemical structure of the compound indicates it possesses multiple functional groups that may contribute to its biological activity. The presence of a purine core combined with various substituents suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of structurally related compounds. For instance, N'-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models, with effective doses lower than traditional anticonvulsants like phenobarbital . The mechanism of action appears to involve modulation of sodium channels and neurotransmitter systems.
Table 1: Anticonvulsant Activity Comparison
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the purine ring and the attached side chains can significantly influence the biological activity. For instance, electron-withdrawing groups have been found to enhance anticonvulsant activity, while electron-donating groups tend to diminish it . This insight is crucial for optimizing the efficacy of similar compounds.
Neuroprotective Effects
In addition to anticonvulsant properties, there are indications that related compounds may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neuroinflammatory pathways and enhance synaptic plasticity .
Study 1: Anticonvulsant Efficacy in Rodent Models
A study evaluated the efficacy of several purine derivatives in rodent models of epilepsy. The results demonstrated that certain derivatives exhibited significant reductions in seizure frequency and duration compared to controls. The study concluded that these compounds could represent a new class of antiepileptic drugs with favorable safety profiles .
Study 2: Mechanistic Insights into Action
Research into the mechanism of action revealed that these compounds may interact with voltage-gated sodium channels, leading to increased slow inactivation and reduced excitability of neurons. This mechanism was supported by electrophysiological studies using patch-clamp techniques .
Propriétés
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-11-5-6-15(7-12(11)2)30-10-14(27)9-25-16-17(22-19(25)21-8-13(3)26)24(4)20(29)23-18(16)28/h5-7,13-14,26-27H,8-10H2,1-4H3,(H,21,22)(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIGXUQDDBINBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC(C)O)N(C(=O)NC3=O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














